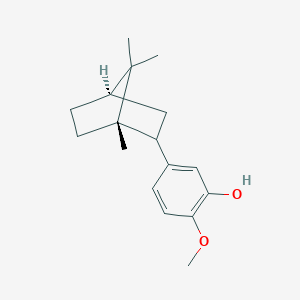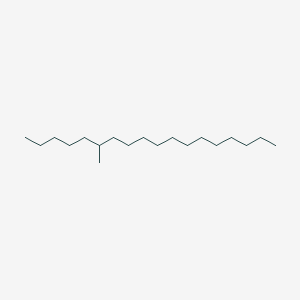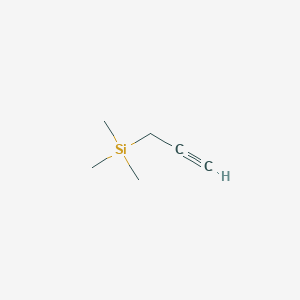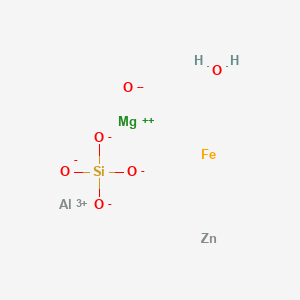
5-Isobornyl-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobornyl-2-methoxyphenol, is a complex organic compound characterized by its unique structural features. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methoxy group and a bicyclic heptane moiety. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobornyl-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable bicyclic heptane derivative under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Isobornyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
5-Isobornyl-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isobornyl-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic heptane moiety may enhance the compound’s binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
- Phenol, 2-methoxy-3-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
Uniqueness
5-Isobornyl-2-methoxyphenol is unique due to the position of the methoxy and bicyclic heptane groups, which influence its chemical reactivity and biological activity. The specific stereochemistry of the compound also contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
13746-58-2 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1 |
InChI Key |
GCUHVRDKQDPZGZ-KOHRXURCSA-N |
SMILES |
CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C |
Key on ui other cas no. |
13746-58-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)












